REACTION_CXSMILES
|
Br.[NH:2]1[CH2:6][CH2:5][N:4]=[C:3]1[C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1[NH2:9].Cl.NO>O.[O-2].[O-2].[Mn+4]>[NH:2]1[CH:6]=[CH:5][N:4]=[C:3]1[C:7]1[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=1[NH2:9] |f:0.1,2.3,5.6.7|
|
Name
|
2-(4,5-dihydro-1H-imidazol-2-yl)aniline hydrobromide
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
Br.N1C(=NCC1)C1=C(N)C=CC=C1
|
Name
|
N,N′-dimethylpropylenurea
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
170 mg
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 150
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The separated organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude residue was triturated with isopropylether
|
Type
|
CUSTOM
|
Details
|
the precipitate was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative thin layer chromatography (silica-gel, ethyl acetate as the eluent)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC=C1)C1=C(N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |